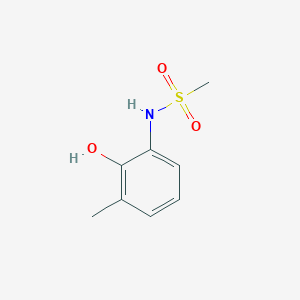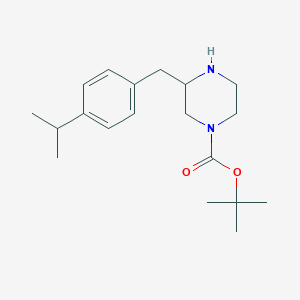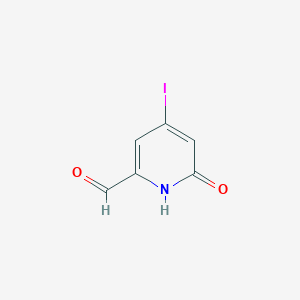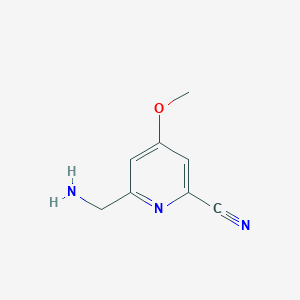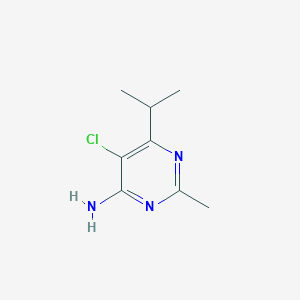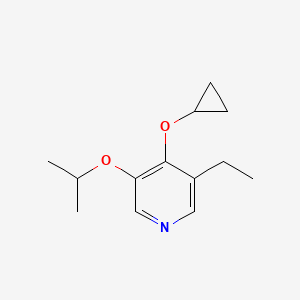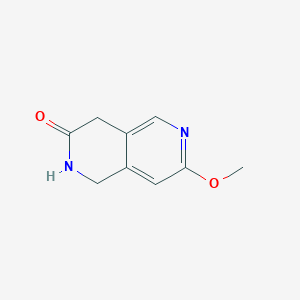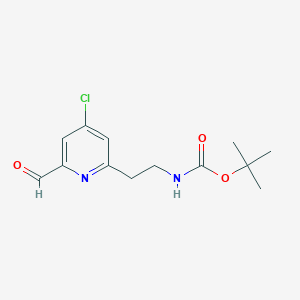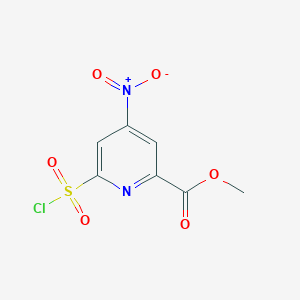
Methyl 6-(chlorosulfonyl)-4-nitropyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(chlorosulfonyl)-4-nitropyridine-2-carboxylate is a chemical compound with significant interest in organic synthesis and various industrial applications. It is characterized by the presence of a chlorosulfonyl group, a nitro group, and a pyridine ring, making it a versatile intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(chlorosulfonyl)-4-nitropyridine-2-carboxylate typically involves the chlorosulfonation of a pyridine derivative. One common method includes the reaction of 6-nitropyridine-2-carboxylic acid with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain product quality and consistency. The use of automated systems for temperature and pressure control is common to optimize the yield and purity of the compound.
化学反応の分析
Types of Reactions: Methyl 6-(chlorosulfonyl)-4-nitropyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonamides, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogenation catalysts.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine in solvents like acetone or dichloromethane.
Reduction Reactions: Commonly performed using tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.
Hydrolysis: Conducted using aqueous acid or base at elevated temperatures.
Major Products Formed:
Sulfonamides, sulfonates, and sulfonamides: from substitution reactions.
Amino derivatives: from reduction reactions.
Carboxylic acids: from hydrolysis reactions.
科学的研究の応用
Methyl 6-(chlorosulfonyl)-4-nitropyridine-2-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of Methyl 6-(chlorosulfonyl)-4-nitropyridine-2-carboxylate involves its reactivity towards nucleophiles due to the presence of the chlorosulfonyl group. This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, leading to the formation of new chemical entities. The nitro group can also participate in redox reactions, further expanding its utility in chemical synthesis .
類似化合物との比較
Comparison: Methyl 6-(chlorosulfonyl)-4-nitropyridine-2-carboxylate is unique due to the combination of its functional groups, which provide a wide range of reactivity.
特性
分子式 |
C7H5ClN2O6S |
|---|---|
分子量 |
280.64 g/mol |
IUPAC名 |
methyl 6-chlorosulfonyl-4-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C7H5ClN2O6S/c1-16-7(11)5-2-4(10(12)13)3-6(9-5)17(8,14)15/h2-3H,1H3 |
InChIキー |
BLHHLIBESHLSOM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


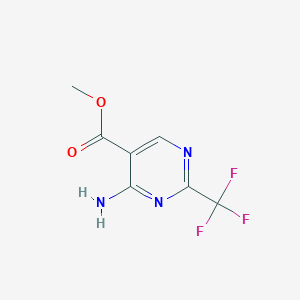

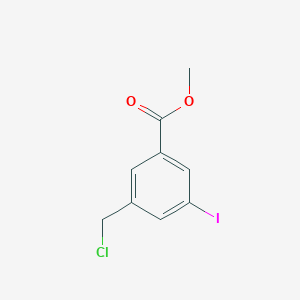
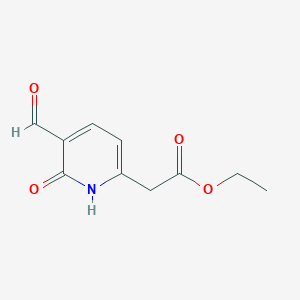
![6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14845425.png)
